molecular formula C25H21N3O4 B2740083 Ethyl 3-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate CAS No. 941956-32-7

Ethyl 3-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate

Cat. No.: B2740083
CAS No.: 941956-32-7
M. Wt: 427.46
InChI Key: ZMWTXLPCFYYSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate is a complex organic compound. It contains a quinazolinone core, which is a class of organic compounds with promising therapeutic roles .


Synthesis Analysis

The synthesis of similar quinazolinone derivatives has been reported in the literature. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The quinazolinone core is a bicyclic system containing a benzene ring fused to a heterocyclic pyrimidine ring .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions. For instance, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 3-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate and its derivatives are explored in various studies for their potential antimicrobial properties. Research has shown that quinazoline derivatives exhibit significant antibacterial and antifungal activities against various strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. This highlights the compound's role in the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Inhibition Properties and Biological Activities

The compound and its related quinazoline derivatives have been tested for their biological activities, including potential monoamine oxidase inhibitors and anticonvulsant properties. Such studies underscore the versatility of these compounds in pharmacological research and their potential application in treating various disorders (Misra, Dwivedi, & Parmar, 1980). Additionally, the synthesis and in vitro cytotoxic evaluation of novel hexahydroquinoline derivatives containing the benzofuran moiety have indicated promising inhibitory effects against the growth of HepG-2 cells, showcasing the compound's potential in cancer research (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).

Molecular Docking and Antioxidant Activity

Further exploration into the compound's applications involves molecular docking studies to predict interaction with biological targets, alongside evaluations of antioxidant, antiulcer, and anti-inflammatory activities. Such studies provide insights into the compound's potential therapeutic benefits and its mechanism of action at the molecular level (Borik & Hussein, 2021).

Properties

IUPAC Name

ethyl 3-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-2-32-24(30)18-11-8-12-19(15-18)26-22(29)16-28-21-14-7-6-13-20(21)23(27-25(28)31)17-9-4-3-5-10-17/h3-15H,2,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWTXLPCFYYSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.